molecular formula C18H18N2O2S B2797374 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)pivalamide CAS No. 941911-26-8

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)pivalamide

Cat. No. B2797374
M. Wt: 326.41
InChI Key: YNSUBNJKGLTLLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)pivalamide” is a compound that has been synthesized and studied for its potential biological activities . It is a derivative of benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)pivalamide”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Scientific Research Applications

Metabolic Pathway Analysis

  • Metabolite Identification : A study on a related compound, KRO-105714, which is a derivative of 1,3-thiazole and exhibits anti-atopic dermatitis activity, revealed insights into its metabolic pathways. The study utilized high-resolution/high-accuracy tandem mass spectroscopy to identify its metabolites in human liver microsomes, demonstrating the compound's potential as a therapeutic agent for inflammation (Song et al., 2014).

Synthesis and Antimicrobial Activity

  • Antimicrobial Agents : The synthesis of a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, including compounds structurally similar to N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)pivalamide, showed potent antimicrobial activity against various bacterial and fungal strains. Some synthesized molecules were more potent than reference drugs, highlighting their potential in antimicrobial therapy (Bikobo et al., 2017).

Molecular Structure and Conformation

  • Molecular Structure Analysis : Research on a structurally related compound, N-(3-{[(Z)-(3-Hy­droxy-4-methyl­phen­yl)imino]­meth­yl}pyridin-2-yl)pivalamide, revealed its non-planar molecular structure with specific dihedral angles and stabilization through intra­molecular hydrogen bonds. Such studies are crucial for understanding the physicochemical properties and potential applications of these compounds (Atalay et al., 2016).

Potential Therapeutic Applications

  • Cystic Fibrosis Therapy : A compound similar to N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)pivalamide, known as compound 15Jf, was found to correct defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. This demonstrates the potential therapeutic application of such compounds in treating cystic fibrosis (Yu et al., 2008).

Apoptosis Induction in Cancer Therapy

  • Colorectal Tumor Cell Apoptosis : Thiazolides, a class of compounds similar to N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)pivalamide, have been shown to induce cell death in colon carcinoma cell lines, indicating potential use in cancer therapy. The study emphasized the role of specific molecular structures in thiazolide derivatives to interact with specific enzymes and induce apoptosis in cancer cells (Brockmann et al., 2014).

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-18(2,3)17(22)19-11-8-9-14(21)12(10-11)16-20-13-6-4-5-7-15(13)23-16/h4-10,21H,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSUBNJKGLTLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=C(C=C1)O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)pivalamide

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